2,4-Dibromothiazole-5-carboxaldehyde
Overview
Description
2,4-Dibromothiazole-5-carboxaldehyde is a useful research compound. Its molecular formula is C4HBr2NOS and its molecular weight is 270.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Biologically Active Compounds
2,4-Dibromothiazole-5-carboxaldehyde is used as a building block in the synthesis of various biologically active compounds. It's utilized in the synthesis of stable isotope-labeled compounds, like [13C4, D4]-5-(hydroxymethyl)thiazole, which are crucial for biological research and drug development (Lin, Salter, & Gong, 2009).
Preparation of Imidazole Derivatives
This compound is also integral in synthesizing imidazole derivatives, which are significant in creating biologically active compounds. The development of a simple and efficient method for synthesizing these derivatives highlights its practicality in large-scale applications (Davood, Alipour, & Shafiee, 2008).
Formation of Schiff Bases and Metal Complexes
It plays a role in forming Schiff bases and their nickel(II) complexes, demonstrating its usefulness in the field of coordination chemistry and material science (Kwiatkowski, Klein, & Romanowski, 1999).
Antimicrobial Activity Research
This aldehyde is a precursor in synthesizing compounds tested for antimicrobial activities, showing its potential in developing new antimicrobial agents (Salman et al., 2015).
Atmospheric Science Studies
This compound contributes to atmospheric science by studying compounds like Imidazole-2-carboxaldehyde (IC) and their impact on light absorption and potential atmospheric effects (Ackendorf, Ippolito, & Galloway, 2017).
Use in Suzuki Coupling Reactions
The compound facilitates Suzuki coupling reactions, essential in organic synthesis and pharmaceutical research (Handy & Mayi, 2007).
Pd(0)-Catalyzed Cross-Coupling Applications
It is also involved in Pd(0)-catalyzed cross-coupling reactions, demonstrating its value in the field of synthetic organic chemistry (Bach & Heuser, 2000).
Total Synthesis of Biologically Important Compounds
The aldehyde is used in the total synthesis of compounds like (+/-)-mycothiazole, indicating its utility in synthesizing complex natural products (Le Flohic, Meyer, & Cossy, 2005).
Chemical Reactivity Studies
Studies have explored its reactivity with various compounds, contributing to a deeper understanding of organic chemical reactions (Ibrahim, Ali, El‐Kazak, & Mohamed, 2012).
Microwave-Assisted Reaction Enhancements
This compound is significant in studying the effects of microwave irradiation on chemical reactions, providing insights into more efficient synthesis methods (Rábarová, Koiš, Lácová, & Krutošíková, 2004).
Enzymatic Process Studies
It is also relevant in understanding enzymatic processes in metabolic pathways, such as in the study of Bordetella sp. strain 10d (Orii, Takenaka, Murakami, & Aoki, 2004).
Cancer and Antiviral Research
Its derivatives are explored for their potential in cancer and antiviral research, illustrating its relevance in medicinal chemistry (Wnuk, Yuan, Borchardt, Balzarini, De Clercq, & Robins, 1997).
Crystallography and Molecular Structure Studies
The X-ray structures of 2,4-Dibromothiazole and related compounds have been analyzed, contributing to the field of crystallography and molecular structure determination (Aitken et al., 2015).
Reductive Amination Processes
It's used in reductive amination processes, important in organic synthesis and drug discovery (Krasavin, Pershin, Larkin, & Kravchenko, 2005).
Bromine-Magnesium Exchange Reactions
2,4-Dibromothiazole is essential in bromine-magnesium exchange reactions, a crucial process in organic synthesis (Gross, Heuser, Ammer, Heckmann, & Bach, 2011).
Formation of Unusual Organic Fragments
This compound aids in synthesizing unusual organic fragments, contributing to the diversity of organic synthesis (Comber & Moody, 1992).
Synthesis of Bithiazoles
It is used in the synthesis of bithiazoles, demonstrating its versatility in creating complex organic structures (Bach & Heuser, 2002).
Oxazole Derivatives Synthesis
The compound is relevant in the synthesis of oxazole derivatives, expanding the range of heterocyclic compounds accessible for research and development (Whitney & Rickborn, 1991).
Aminothiazole Synthesis
2,4-Dibromothiazole is fundamental in synthesizing aminothiazole compounds, useful in various pharmaceutical and chemical applications (Han Shi-qing, 2012).
Preparation of Imidazole Derivatives
It aids in the synthesis of 2,5-dilithio-1-methylimidazole, a critical intermediate in organic synthesis (Shapiro & Marzi, 1993).
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2,4-dibromothiazole-5-carboxaldehyde, have been reported to possess diverse biological activities, such as antibacterial, antifungal, antiprotozoal, and antitumor effects .
Mode of Action
It is known that thiazole derivatives interact with their targets in a manner that leads to their observed biological activities .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Thiazole derivatives are known to have a range of effects, including antibacterial, antifungal, antiprotozoal, and antitumor activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other substances that could interact with the compound.
Safety and Hazards
The compound is classified under the GHS07 hazard category . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which this compound belongs, have been reported to possess diverse pharmacological activities .
Cellular Effects
Thiazole derivatives have been reported to possess antibacterial, antifungal, antiprotozoal, and antitumor activity , but specific interactions of 2,4-Dibromothiazole-5-carboxaldehyde with cells have not been documented.
Temporal Effects in Laboratory Settings
Properties
IUPAC Name |
2,4-dibromo-1,3-thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2NOS/c5-3-2(1-8)9-4(6)7-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBMZERYWBZSQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(S1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395130 | |
Record name | 2,4-Dibromo-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139669-95-7 | |
Record name | 2,4-Dibromo-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dibromo-thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of 2,4-Dibromothiazole-5-carboxaldehyde in the synthesis of [13C4, D4]-5-(hydroxymethyl)thiazole?
A1: this compound serves as a crucial intermediate in the synthesis of the desired [13C4, D4]-5-(hydroxymethyl)thiazole. The research paper outlines a four-step synthesis where this compound is generated by reacting [13C3]-2,4-thiazolidinedione with phosphorus oxybromide and [13C, D]-DMF. [] This aldehyde is then reduced and subsequently de-brominated to yield the final isotope-labeled product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.